(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate
CAS No.:
Cat. No.: VC20149002
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O2 |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate |
| Standard InChI | InChI=1S/C19H22N2O2/c1-16(20)14-19(22)23-13-12-21(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11,14H,12-13,15,20H2,1H3/b16-14- |
| Standard InChI Key | QUQRXEJGSOVLHO-PEZBUJJGSA-N |
| Isomeric SMILES | C/C(=C/C(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)/N |
| Canonical SMILES | CC(=CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)N |
Introduction
Chemical Identity
1.1 IUPAC Name
The systematic IUPAC name of the compound is 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate .
1.2 Molecular Formula and Weight
1.3 Synonyms
The compound is also known by other names, such as:
1.4 Structural Information
The molecule contains a butenoate ester functional group connected to a benzyl(phenyl)amino moiety, with a Z configuration at the double bond in the butenoate chain.
| Property | Value |
|---|---|
| InChIKey | QUQRXEJGSOVLHO-PEZBUJJGSA-N |
| SMILES Notation | C/C(=C/C(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)/N |
Chemical Reactivity
The presence of an amino group and a conjugated ester system suggests that the compound may participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis.
Synthesis
The synthesis of "(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate" typically involves the esterification of 3-amino-butenoic acid derivatives with benzylaniline-based precursors under controlled conditions. Specific details on reaction conditions and yields are not readily available from current sources.
Antiparasitic Potential
Compounds with related structures have demonstrated efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These compounds exhibit drug-like properties, including oral bioavailability and brain penetration .
Cytotoxicity Studies
Other derivatives containing amino and ester functionalities have been evaluated for cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Applications and Future Directions
This compound's structural features make it a promising candidate for further exploration in:
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Medicinal Chemistry: Potential development as an antiparasitic or anticancer agent.
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Synthetic Chemistry: Utilization as an intermediate for more complex molecules.
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Pharmacological Studies: Investigation of its bioavailability and toxicity profiles.
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